

# Anhydrosafflor Yellow B: A Technical Guide on Solubility and In Vitro Applications

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## Compound of Interest

Compound Name: Anhydrosafflor yellow B

Cat. No.: B15624003

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **Anhydrosafflor yellow B** (AHSYB) in dimethyl sulfoxide (DMSO) and water. It also offers detailed experimental protocols for its use in a research setting, with a focus on its neuroprotective effects, and visualizes its interaction with the SIRT1 signaling pathway.

## Core Properties of Anhydrosafflor Yellow B

**Anhydrosafflor yellow B** is a water-soluble quinochalcone C-glycoside derived from the dried flowers of *Carthamus tinctorius* L., commonly known as safflower. It is recognized for its significant biological activities, including antioxidant and neuroprotective effects.

## Solubility Data

The solubility of a compound is a critical parameter for its application in experimental and pharmaceutical contexts. Below is a summary of the available quantitative solubility data for **Anhydrosafflor yellow B** in DMSO and water.

Solvent	Solubility	Source	Notes
Water	$\geq 50$ mg/mL (47.85 mM)	MedchemExpress Product Datasheet	The " $\geq$ " symbol indicates that the saturation point was not reached at this concentration, suggesting even higher solubility is possible.[1]
DMSO	Soluble	Multiple supplier datasheets	While a specific quantitative solubility limit (e.g., mg/mL) is not consistently reported in the literature, it is widely used as a solvent for AHSYB in research.
DMSO (Observed)	At least 2 mg/mL (2000 mg/L)	ResearchGate	A study successfully prepared a stock solution of a safflower extract containing AHSYB at this concentration in DMSO for antioxidant capacity assays.[2]

## Experimental Protocols

### Preparation of Stock Solutions

A precise and accurate preparation of stock solutions is fundamental for reproducible experimental results.

Water as Solvent:

For aqueous-based assays, **Anhydrosafflor yellow B** can be directly dissolved in purified water.

- Protocol:
  - Accurately weigh the desired amount of **Anhydrosafflor yellow B** powder.
  - Add the powder to a sterile conical tube.
  - Add the required volume of sterile, purified water to achieve the target concentration (e.g., for a 1 mg/mL stock solution).
  - Vortex thoroughly until the powder is completely dissolved.
  - For cell culture applications, it is recommended to sterilize the solution by passing it through a 0.22  $\mu\text{m}$  syringe filter.
  - Store the stock solution at  $-20^{\circ}\text{C}$  for up to one month or at  $-80^{\circ}\text{C}$  for up to six months. Avoid repeated freeze-thaw cycles.

DMSO as Solvent:

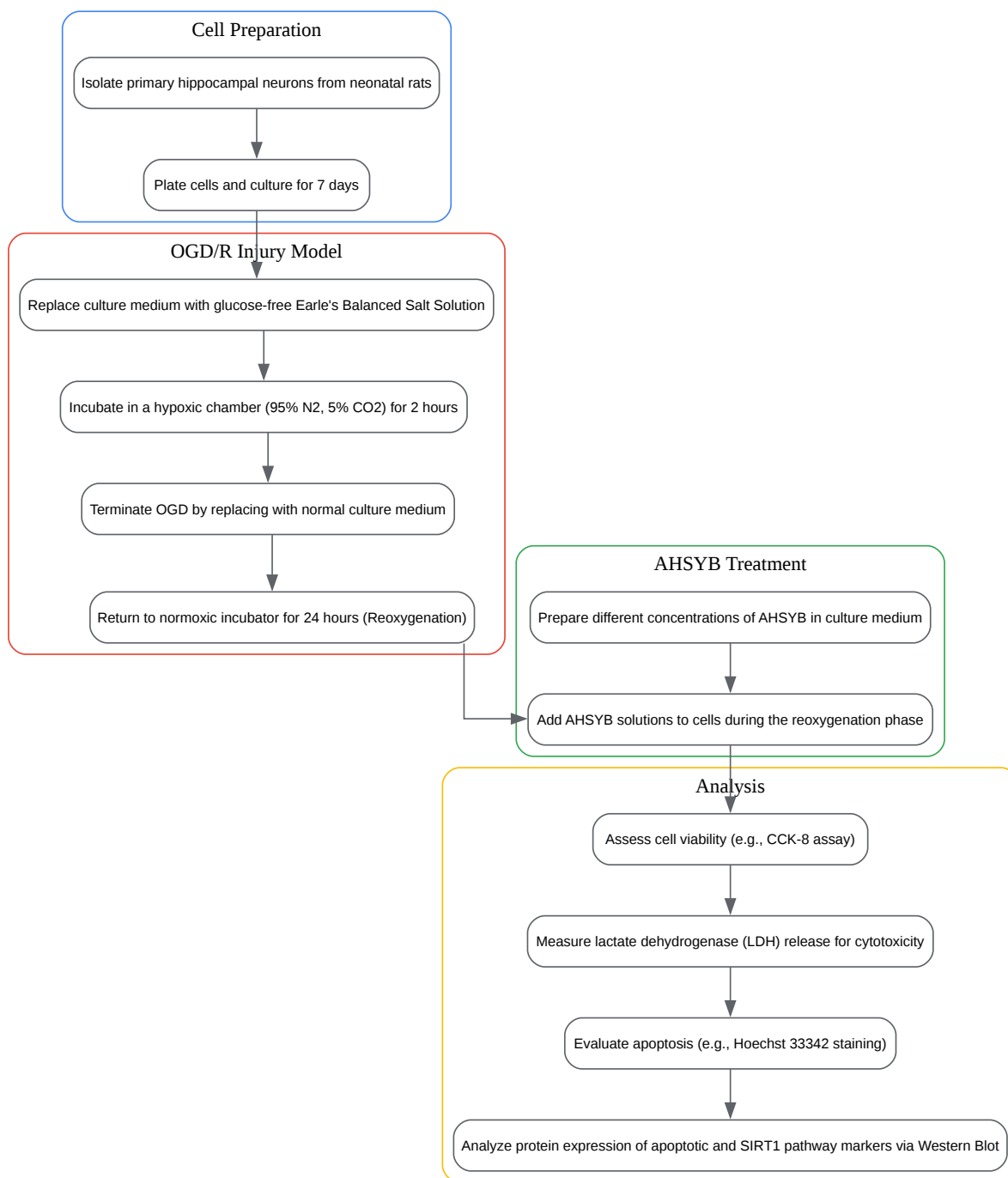
For experiments requiring an organic solvent or for long-term storage, DMSO is a suitable choice.

- Protocol:
  - Accurately weigh the desired amount of **Anhydrosafflor yellow B** powder.
  - Add the powder to a sterile, amber glass vial or a polypropylene tube.
  - Add the required volume of anhydrous, sterile-filtered DMSO.
  - Gently warm the solution and vortex until the compound is fully dissolved.
  - Store the DMSO stock solution at  $-20^{\circ}\text{C}$  or  $-80^{\circ}\text{C}$  in small aliquots to minimize freeze-thaw cycles.

## In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

This protocol outlines an experimental workflow to assess the neuroprotective effects of **Anhydrosafflor yellow B** against ischemia/reperfusion-like injury in primary hippocampal neurons.[3]

Experimental Workflow Diagram:



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Caption: Experimental workflow for assessing the neuroprotective effects of AHSYB.

## Detailed Protocol:

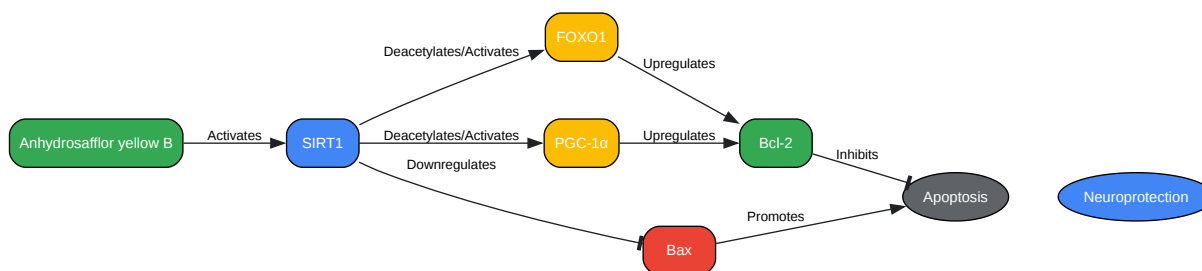
- **Cell Culture:**
  - Primary hippocampal neurons are isolated from neonatal Sprague-Dawley rats and plated on poly-L-lysine-coated plates.
  - Cells are maintained in Neurobasal-A medium supplemented with B27 and glutamine for 7 days before the experiment.
- **OGD/R Procedure:**
  - To induce oxygen-glucose deprivation, the culture medium is replaced with glucose-free Earle's Balanced Salt Solution.
  - The cells are then placed in a hypoxic incubator (e.g., 95% N<sub>2</sub>, 5% CO<sub>2</sub>) at 37°C for a duration of 2 hours.
  - Reoxygenation is initiated by replacing the glucose-free medium with the original, complete culture medium and returning the cells to a normoxic incubator (95% air, 5% CO<sub>2</sub>) for 24 hours.
- **Anhydrosafflor Yellow B Treatment:**
  - **Anhydrosafflor yellow B** stock solutions are diluted to the desired final concentrations (e.g., 40, 60, and 80 µM) in the complete culture medium.
  - These treatment media are added to the cells at the beginning of the reoxygenation period.
- **Assessment of Neuroprotection:**
  - **Cell Viability:** Cell viability is quantified using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.
  - **Cytotoxicity:** The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, is measured using a commercially available LDH cytotoxicity assay kit.

- Apoptosis: Apoptotic nuclei are visualized and quantified by staining the cells with Hoechst 33342.
- Western Blot Analysis: The protein expression levels of key markers in the SIRT1 and apoptosis pathways (e.g., SIRT1, FOXO1, PGC-1 $\alpha$ , Bax, Bcl-2) are analyzed by Western blotting.

## Signaling Pathway Involvement

**Anhydrosafflor yellow B** has been shown to exert its neuroprotective effects, at least in part, through the activation of the Silent Information Regulator 1 (SIRT1) signaling pathway.[3][4] SIRT1 is a NAD<sup>+</sup>-dependent deacetylase that plays a crucial role in cellular stress resistance, apoptosis, and metabolism.

SIRT1 Signaling Pathway Diagram:



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Caption: **Anhydrosafflor yellow B** activates the SIRT1 signaling pathway.

Pathway Description:

**Anhydrosafflor yellow B** upregulates the expression and activity of SIRT1. Activated SIRT1 then deacetylates and activates its downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1 $\alpha$ ).[3][4]

This cascade leads to an increase in the expression of the anti-apoptotic protein Bcl-2 and a decrease in the expression of the pro-apoptotic protein Bax.[3][4] The net result is the inhibition of apoptosis and the promotion of neuronal survival, contributing to the neuroprotective effects of **Anhydrosafflor yellow B**.

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